3-[(1,3-Benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
3-[(1,3-Benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole derivative. One common method is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-amino-1,3-benzothiazole. This intermediate is then reacted with a suitable amine to introduce the quinazolinone core.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The quinazolinone core can be reduced to form dihydroquinazolines.
Substitution: : The amino group in the benzothiazole ring can be substituted with different alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Alkyl halides and aryl halides in the presence of a base are typically used for substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Dihydroquinazolines.
Substitution: : Various alkylated or arylated derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicine: : It has been studied for its potential antibacterial, antifungal, and anticancer properties.
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: : It is utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact pathways and targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both benzothiazole and quinazolinone rings. Similar compounds include:
Benzothiazoles: : These compounds are known for their diverse biological activities but lack the quinazolinone core.
Quinazolinones: : These compounds have various therapeutic applications but do not contain the benzothiazole moiety.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylamino)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c20-13-9-5-1-2-6-10(9)17-15(21)19(13)18-14-16-11-7-3-4-8-12(11)22-14/h3-4,7-10H,1-2,5-6H2,(H,16,18)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRUTZXURKTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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